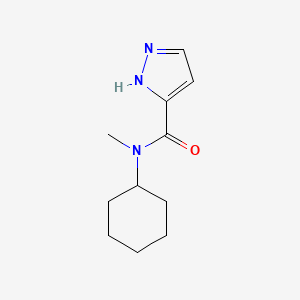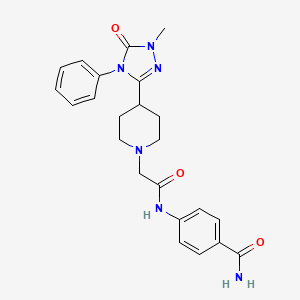![molecular formula C20H17ClN2O4S B2876828 Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate CAS No. 1359392-42-9](/img/structure/B2876828.png)
Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure would be based on the quinoline backbone, with the various groups attached at the specified positions. The presence of the aromatic ring, amino group, and ester group would contribute to the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For instance, the presence of the polar ester group might increase the compound’s solubility in polar solvents .科学的研究の応用
Antibacterial Properties
Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate and its derivatives have shown significant potential in antibacterial applications. For instance, Kuramoto et al. (2003) explored fluoroquinolones with modified N-1 substituents, revealing potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003). Moreover, Miyamoto et al. (1990) synthesized a series of similar compounds with a methyl group at the 8-position, which exhibited highly potent antibacterial activity against various bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Anticancer Properties
In the realm of cancer research, Fang et al. (2016) demonstrated the potential of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure as anticancer agents. These compounds were synthesized using a one-pot method and evaluated for antitumor activities against various human cancer cell lines, showing moderate to high levels of activity (Fang et al., 2016). Valderrama et al. (2016) also synthesized aminoisoquinoline-quinones bearing α-amino acids, which exhibited moderate to high cytotoxic activity against cancer cell lines (Valderrama et al., 2016).
Antiviral Properties
Regarding antiviral research, Ivashchenko et al. (2014) synthesized new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and related compounds, which were evaluated for their antiviral activities against various viruses. Although most compounds were not active, some showed potential for further development as antiviral agents (Ivashchenko et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 6-chloro-4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-26-20(25)17-10-18(15-8-12(21)6-7-16(15)23-17)27-11-19(24)22-13-4-3-5-14(9-13)28-2/h3-10H,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNSXQAEXXSHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-4-({[3-(methylsulfanyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2876747.png)
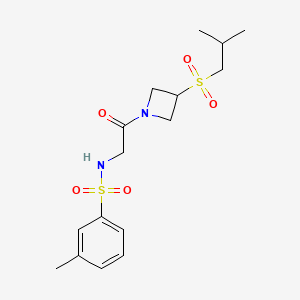
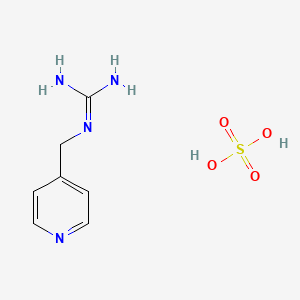
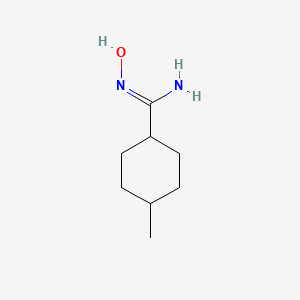
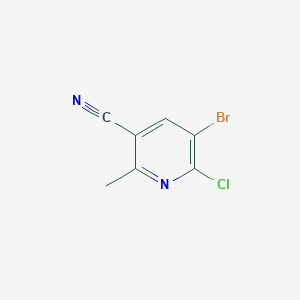

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2876755.png)
![4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2876756.png)
![N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide](/img/structure/B2876757.png)
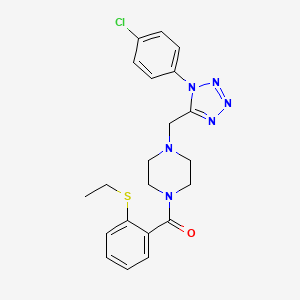
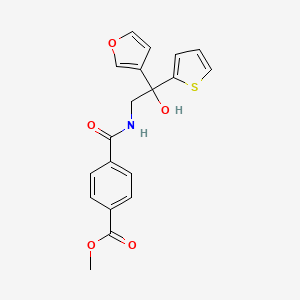
methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)
